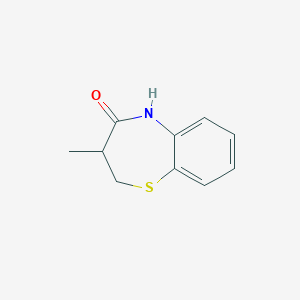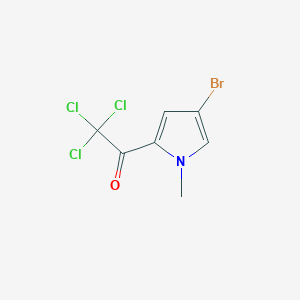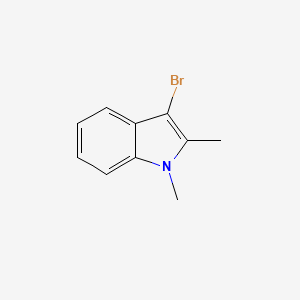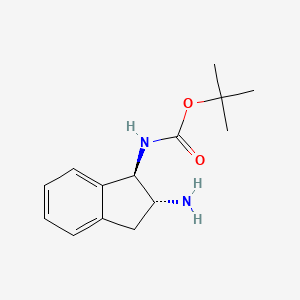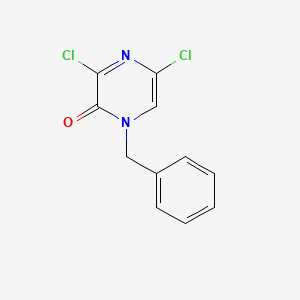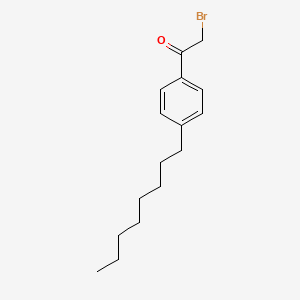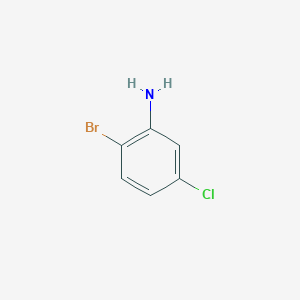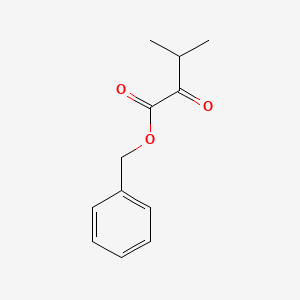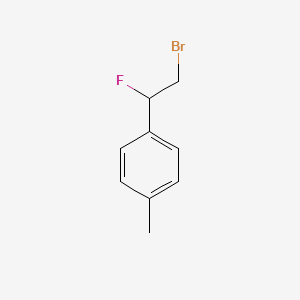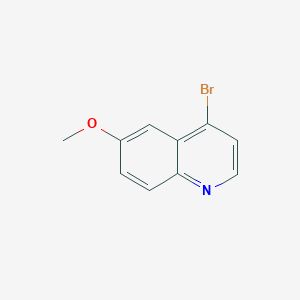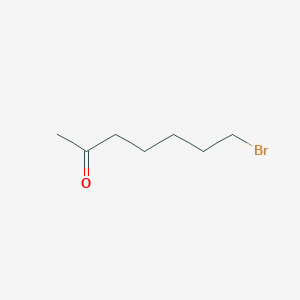
7-Bromoheptan-2-one
Overview
Description
7-Bromoheptan-2-one: is an organic compound that belongs to the class of brominated ketones. It is characterized by the presence of a bromine atom on the seventh carbon of a heptane chain and a ketone functional group at the second carbon. This compound is used as a versatile intermediate in organic synthesis due to its unique structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptan-2-one typically involves the bromination of heptan-2-one. One common method is the reaction of heptan-2-one with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the seventh carbon position .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step reactions, including the initial formation of heptan-2-one followed by bromination. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 7-Bromoheptan-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium azide or sodium thiolate under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Nucleophilic Substitution: Formation of substituted heptan-2-one derivatives.
Reduction: Formation of 7-bromoheptan-2-ol.
Oxidation: Formation of 7-bromoheptanoic acid.
Scientific Research Applications
Chemistry: 7-Bromoheptan-2-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules in medicinal chemistry and material science .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 7-Bromoheptan-2-one involves its ability to act as a hydrogen bond donor and acceptor. It can form reversible bonds with chloride ions and other anions, which can be exploited in various chemical processes. The compound’s bromine atom also makes it a good leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
7-Bromo-1-heptanol: Similar in structure but contains a hydroxyl group instead of a ketone.
1,7-Dibromoheptane: Contains two bromine atoms at the first and seventh positions.
Heptan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 7-Bromoheptan-2-one is unique due to its combination of a bromine atom and a ketone functional group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives .
Properties
IUPAC Name |
7-bromoheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYAAHXAGULJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458317 | |
| Record name | 2-Heptanone, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50775-02-5 | |
| Record name | 2-Heptanone, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



